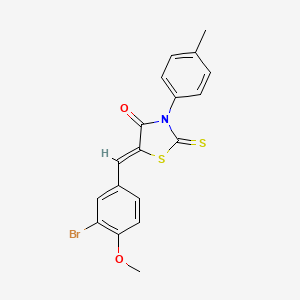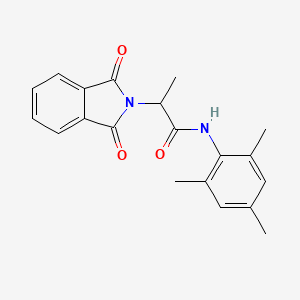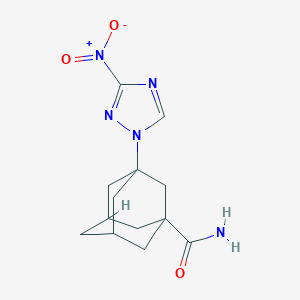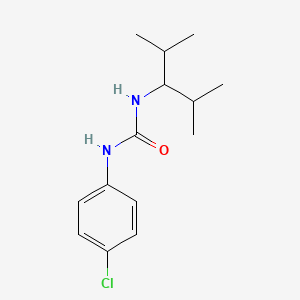![molecular formula C11H17NOS B5216588 [1-(3-thienylmethyl)-2-piperidinyl]methanol](/img/structure/B5216588.png)
[1-(3-thienylmethyl)-2-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-thienylmethyl)-2-piperidinyl]methanol, commonly known as TPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPM belongs to the class of piperidine compounds and is a potent inhibitor of dopamine reuptake.
作用机制
TPM acts as a potent inhibitor of dopamine reuptake by binding to the dopamine transporter (DAT) and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which in turn enhances dopaminergic neurotransmission.
Biochemical and Physiological Effects:
TPM has been found to have several biochemical and physiological effects. It has been shown to increase extracellular dopamine levels in the nucleus accumbens and striatum, which are regions of the brain associated with reward and motivation. Additionally, TPM has been found to increase the release of norepinephrine and serotonin, two other neurotransmitters that play a role in mood regulation.
实验室实验的优点和局限性
TPM has several advantages for lab experiments. It is a potent and selective inhibitor of dopamine reuptake, which makes it a useful tool for studying dopaminergic neurotransmission. Additionally, TPM has a high affinity for DAT, which allows for the study of DAT function in vitro and in vivo. However, TPM has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of TPM. One potential area of research is the development of new analogs of TPM with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to explore the potential therapeutic applications of TPM in other neurological and psychiatric disorders. Finally, the use of TPM in combination with other drugs may provide a new avenue for the treatment of drug addiction and other disorders.
合成方法
The synthesis method of TPM involves the reaction of 3-thiophenemethanol with piperidine and paraformaldehyde in the presence of a catalytic amount of hydrochloric acid. The resulting product is a white crystalline solid with a melting point of 125-127°C.
科学研究应用
TPM has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be a potent inhibitor of dopamine reuptake and has shown promising results in the treatment of cocaine addiction, depression, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
[1-(thiophen-3-ylmethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-8-11-3-1-2-5-12(11)7-10-4-6-14-9-10/h4,6,9,11,13H,1-3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPMZRYXOPFBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
![diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)






![4-amino-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3,5-dimethyl-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5216593.png)
![7-chloro-N-[2-(2-furyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5216597.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5216602.png)